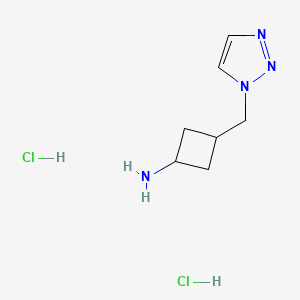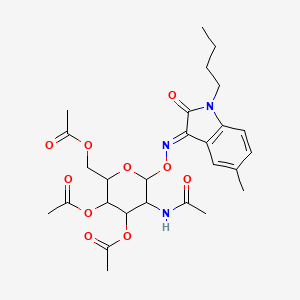
methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that can include the use of Density Functional Theory (DFT) methods for optimization, indicating the theoretical underpinning required for their creation. For instance, compounds with similar complex structures have been synthesized through reactions involving elements like sulfur, nitrogen, and oxygen, showcasing the intricate steps needed to form such molecules (Gül Kotan & H. Yuksek, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed through various spectroscopic methods, including NMR and IR spectroscopy, as well as X-ray crystallography. These analyses reveal details about the bond lengths, angles, and overall geometry of the molecule, contributing to a deeper understanding of its chemical behavior and reactivity (C. Chan, J. C. Ma, & T. Mak, 1977).
Chemical Reactions and Properties
Chemical reactions involving such molecules can be complex, often involving the formation of new rings or the introduction of functional groups through catalyzed reactions. For example, the use of rhodium catalysis has been shown to facilitate the synthesis of polysubstituted derivatives, illustrating the compound's versatility in chemical transformations (Xiaoqiang Lei et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined through experimental studies, which can include the measurement of specific heats, densities, and other thermodynamic parameters.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other molecules, are key to determining the compound's potential applications. These properties can be influenced by the molecule's functional groups and overall structure. Studies have shown that the introduction of sulfamoyl azides and subsequent reactions can lead to the formation of stable triazoles, indicating a method for modifying the chemical properties of such compounds (Jeffrey C. Culhane & V. Fokin, 2011).
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
- Azetidinones, similar to parts of the compound's structure, have been studied for their reactivities and potential in synthesis. Hirai et al. (1973) discussed the reactivities of 4-arylthio-2-azetidinones, exploring treatments that yield various derivatives, including sulfoxides and sulfone derivatives, which are indicative of the versatile reactivity and potential application of azetidinone-containing compounds in synthesis Hirai, Matsuda, & Kishida, 1973.
Triazole Chemistry
- The chemistry of triazoles, another component of the compound, has been extensively explored. Pokhodylo and Obushak (2019) reported on the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, illustrating the potential of triazole compounds for constructing complex molecules, which might suggest applications in material science or pharmaceuticals Pokhodylo & Obushak, 2019.
Sulfonyl Functionalities
- The incorporation of sulfonyl functionalities into molecules, as seen in the compound , is a common strategy to enhance reactivity, stability, or bioactivity. Culhane and Fokin (2011) discussed the synthesis and reactivity of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles, demonstrating the utility of sulfonyl groups in generating reactive intermediates for further chemical transformations, potentially relevant to the development of new materials or therapeutic agents Culhane & Fokin, 2011.
Eigenschaften
IUPAC Name |
methyl 4-methoxy-3-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-23-13-4-3-12(15(20)24-2)5-14(13)25(21,22)19-7-11(8-19)6-18-10-16-9-17-18/h3-5,9-11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQLEHVVYQRAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)
![N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)

![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)


![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)





